An In-depth Technical Guide to the Physical and Chemical Properties of Cresol Isomers
An In-depth Technical Guide to the Physical and Chemical Properties of Cresol Isomers
For Researchers, Scientists, and Drug Development Professionals
Cresols, which are methylphenols, are a group of aromatic organic compounds that exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These compounds are significant in various industrial applications, including the synthesis of plastics, pesticides, pharmaceuticals, and dyes.[1] In the realm of drug development and biomedical research, understanding the distinct physical and chemical properties of each isomer is crucial for applications ranging from synthetic intermediates to their roles as biomarkers and biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical characteristics of cresol isomers, detailed experimental protocols for their determination, and insights into their biological significance.
Physical Properties of Cresol Isomers
The position of the methyl group on the phenol (B47542) ring significantly influences the physical properties of the cresol isomers, such as their melting and boiling points, density, and solubility. These differences are critical for their separation, purification, and application in various chemical processes.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of o-, m-, and p-cresol (B1678582) for easy comparison.
| Property | o-Cresol (2-methylphenol) | m-Cresol (3-methylphenol) | p-Cresol (4-methylphenol) |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |
| Molar Mass | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |
| Appearance | Colorless crystals or liquid | Colorless to yellowish liquid | Colorless to yellowish solid |
| Melting Point | 30.9 °C | 11-12 °C | 34.8 °C |
| Boiling Point | 191.0 °C | 202.7 °C | 201.9 °C |
| Density (at 20°C) | 1.047 g/cm³ | 1.034 g/cm³ | 1.034 g/cm³ |
| Water Solubility (at 25°C) | 2.5 g/100 mL | 2.4 g/100 mL | 1.9 g/100 mL |
| pKa | 10.28 | 10.09 | 10.26 |
| logP (octanol-water) | 1.95 | 1.96 | 1.94 |
Chemical Properties and Reactivity
The chemical behavior of cresol isomers is dictated by the interplay between the activating hydroxyl group and the methyl substituent on the aromatic ring. The hydroxyl group makes the ring highly susceptible to electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to it.
Electrophilic Aromatic Substitution
Cresols readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, often without the need for a strong catalyst.[2] The positions of substitution are influenced by the directing effects of the hydroxyl and methyl groups.
Named Reactions
Several classic named reactions are applicable to cresols, leading to the formation of valuable chemical intermediates.
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Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group, by reacting the cresol with chloroform (B151607) in a basic solution.[3][4][5][6][7][8][9]
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Kolbe-Schmitt Reaction: This reaction involves the carboxylation of the phenoxide ion with carbon dioxide under pressure, typically yielding a hydroxybenzoic acid.[10][11][12][13][14]
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Duff Reaction: This is a formylation reaction that synthesizes benzaldehydes from phenols using hexamine as the formyl carbon source, with formylation typically occurring at the ortho position.[15][16][17][18][19]
Oxidation Reactions
The oxidation of cresols can yield a variety of products depending on the oxidizing agent and reaction conditions.[2][20][21] For instance, oxidation can lead to the formation of quinones, hydroquinones, or, if the hydroxyl group is protected, the methyl group can be oxidized to a formyl or carboxyl group.[2] The catalytic air oxidation of p-cresol is a method for producing p-hydroxybenzaldehyde, an important industrial intermediate.[22][23][24]
Biological Significance and Signaling Pathways
While all cresol isomers exhibit some level of toxicity, p-cresol has garnered significant attention in the biomedical field as a uremic toxin.[25][26] It is produced by the gut microbiota from the amino acid tyrosine and is normally excreted by the kidneys. In patients with chronic kidney disease, elevated levels of p-cresyl sulfate, the conjugated form of p-cresol, are associated with cardiovascular complications and endothelial dysfunction.[27][28][29]
Experimental Protocols
Accurate determination of the physicochemical properties of cresol isomers is essential for their application and study. Standardized methodologies are employed to ensure reproducibility and comparability of data.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline cresol isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus, adjacent to a thermometer.
-
Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of a chemical is a critical parameter for assessing its environmental fate and bioavailability.
Methodology (Flask Method):
-
Equilibration: An excess amount of the cresol isomer is added to a known volume of distilled water in a flask. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.
-
Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.
-
Analysis: The concentration of the cresol isomer in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Methodology:
-
Solution Preparation: A standard solution of the cresol isomer is prepared in water or a suitable co-solvent. The solution's ionic strength is typically kept constant with an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Conclusion
The ortho, meta, and para isomers of cresol, while sharing a common molecular formula, exhibit distinct physical and chemical properties that are fundamental to their industrial and biological roles. For researchers and professionals in drug development, a thorough understanding of these properties, from their melting points and solubility to their reactivity in key organic reactions, is indispensable. The provided experimental protocols offer a foundation for the accurate characterization of these important compounds, while insights into their biological significance, particularly that of p-cresol, highlight their relevance in human health and disease.
References
- 1. Cresol - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. benchchem.com [benchchem.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 20. Ortho-cresol | chemical compound | Britannica [britannica.com]
- 21. africaresearchconnects.com [africaresearchconnects.com]
- 22. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Antiproliferation effect of the uremic toxin para-cresol on endothelial progenitor cells is related to its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
